Cas no 82722-05-2 (3-Hydroxy-6-methyl (1H)indazole)

3-Hydroxy-6-methyl (1H)indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1H-indazol-3-ol
- 3H-Indazol-3-one,1,2-dihydro-6-methyl-
- 3-Hydroxy-6-methyl (1H)indazole
- 6-methyl-1,2-dihydroindazol-3-one
- 3-hydroxy-6-methylindazole
- AKOS006285680
- 82722-05-2
- SCHEMBL5822740
- DTXSID80512873
- SCHEMBL3913296
- 6-Methyl-1,2-dihydro-3H-indazol-3-one
-
- Inchi: InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
- InChI Key: XAJGLOJSIXFHBC-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)C(=NN2)O
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 48.91000
- LogP: 1.57690
3-Hydroxy-6-methyl (1H)indazole Security Information
3-Hydroxy-6-methyl (1H)indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Hydroxy-6-methyl (1H)indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150713-5g |
6-methyl-1H-indazol-3-ol |
82722-05-2 | 95% | 5g |
$*** | 2023-03-31 | |
TRC | H670460-1mg |
3-Hydroxy-6-methyl (1H)indazole |
82722-05-2 | 1mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM150713-1g |
6-methyl-1H-indazol-3-ol |
82722-05-2 | 95% | 1g |
$660 | 2021-08-05 | |
TRC | H670460-10mg |
3-Hydroxy-6-methyl (1H)indazole |
82722-05-2 | 10mg |
$ 135.00 | 2022-06-04 | ||
TRC | H670460-2mg |
3-Hydroxy-6-methyl (1H)indazole |
82722-05-2 | 2mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A269002095-1g |
6-Methyl-1H-indazol-3-ol |
82722-05-2 | 95% | 1g |
$596.40 | 2023-09-01 |
3-Hydroxy-6-methyl (1H)indazole Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 3-Hydroxy-6-methyl (1H)indazole
Research Briefing on 3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) in Chemical and Biomedical Applications
3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This indazole derivative is characterized by its unique structural features, which make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and potential as a key intermediate in the synthesis of bioactive molecules.
The compound's significance stems from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies. The study demonstrated that 3-Hydroxy-6-methyl (1H)indazole exhibits a high binding affinity to COX-2, with minimal off-target effects, making it a candidate for further preclinical evaluation.
In addition to its anti-inflammatory properties, recent research has investigated the compound's potential in oncology. A 2024 preprint on *bioRxiv* reported that derivatives of 3-Hydroxy-6-methyl (1H)indazole showed promising activity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The study utilized computational docking simulations and in vitro assays to identify key structural modifications that enhance its cytotoxic effects while maintaining selectivity for cancer cells.
Synthetic approaches to 3-Hydroxy-6-methyl (1H)indazole have also been refined in recent years. A 2023 paper in *Organic Letters* described a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability and purity of the compound. This advancement is critical for its potential industrial and pharmaceutical applications, as it addresses previous challenges related to yield and byproduct formation.
Despite these promising developments, challenges remain in the clinical translation of 3-Hydroxy-6-methyl (1H)indazole. Pharmacokinetic studies, as noted in a 2024 review in *Expert Opinion on Drug Metabolism & Toxicology*, indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, 3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) represents a versatile and pharmacologically relevant scaffold with applications spanning anti-inflammatory and anticancer therapies. Ongoing research aims to optimize its synthetic accessibility, biological activity, and pharmacokinetic profile, positioning it as a compelling candidate for future drug development efforts. The integration of computational and experimental approaches will be pivotal in unlocking its full therapeutic potential.
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